molecular formula C8H8N2O3 B13420192 N-(3-hydroxy-4-nitrosophenyl)acetamide CAS No. 58416-47-0

N-(3-hydroxy-4-nitrosophenyl)acetamide

Cat. No.: B13420192
CAS No.: 58416-47-0
M. Wt: 180.16 g/mol
InChI Key: PZRXLUGKKUCWBM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4-nitrosophenyl)acetamide typically involves the nitration of acetanilide followed by reduction and subsequent hydroxylation. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, followed by reduction using tin and hydrochloric acid, and finally hydroxylation using hydrogen peroxide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is also common to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4-nitrosophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-hydroxy-4-nitrosophenyl)acetamide is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4-nitrosophenyl)acetamide involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to site-specific labeling. The hydroxyl group enhances its solubility and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)acetamide
  • N-(3-hydroxyphenyl)acetamide
  • N-(3-nitrophenyl)acetamide

Uniqueness

N-(3-hydroxy-4-nitrosophenyl)acetamide is unique due to the presence of both hydroxyl and nitroso groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wider range of chemical reactions and enhances its utility in scientific research .

Properties

CAS No.

58416-47-0

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

N-(3-hydroxy-4-nitrosophenyl)acetamide

InChI

InChI=1S/C8H8N2O3/c1-5(11)9-6-2-3-7(10-13)8(12)4-6/h2-4,12H,1H3,(H,9,11)

InChI Key

PZRXLUGKKUCWBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N=O)O

Origin of Product

United States

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